molecular formula C9H7N3O B14661649 2-Cyano-3-pyridin-2-ylprop-2-enamide CAS No. 40029-34-3

2-Cyano-3-pyridin-2-ylprop-2-enamide

Katalognummer: B14661649
CAS-Nummer: 40029-34-3
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: WPJNFUOJIMCLKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-pyridin-2-ylprop-2-enamide is a chemical compound with a pyridine ring substituted at the 2-position with a cyano group and an enamide group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-pyridin-2-ylprop-2-enamide typically involves the reaction of cyanoacetic acid hydrazones with appropriate reagents under specific conditions. For example, an aqueous solution of cyanoacetic acid hydrazones can be refluxed with piperidine acetate and acetic acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-pyridin-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-pyridin-2-ylprop-2-enamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyano-3-pyridin-2-ylprop-2-enamide involves its interaction with molecular targets in biological systems. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives with cyano and enamide groups, such as:

Uniqueness

2-Cyano-3-pyridin-2-ylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

40029-34-3

Molekularformel

C9H7N3O

Molekulargewicht

173.17 g/mol

IUPAC-Name

2-cyano-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C9H7N3O/c10-6-7(9(11)13)5-8-3-1-2-4-12-8/h1-5H,(H2,11,13)

InChI-Schlüssel

WPJNFUOJIMCLKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C=C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.